molecular formula C9H12FNO B1376711 3-Amino-1-(3-fluorophenyl)propan-1-ol CAS No. 1225964-62-4

3-Amino-1-(3-fluorophenyl)propan-1-ol

Cat. No. B1376711
CAS RN: 1225964-62-4
M. Wt: 169.2 g/mol
InChI Key: MAENKOPWDCCZEX-UHFFFAOYSA-N
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Description

“3-Amino-1-(3-fluorophenyl)propan-1-ol” is an organic compound with the molecular formula C9H12FNO. It has a molecular weight of 169.196 . This compound belongs to the class of organic compounds known as phenylalkylamines .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-(3-fluorophenyl)propan-1-ol” consists of a three-carbon chain (propan-1-ol) with an amino group (NH2) attached to the first carbon and a 3-fluorophenyl group attached to the third carbon .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 296.8±25.0 °C at 760 mmHg . The flash point is 133.3±23.2 °C .

Scientific Research Applications

Pharmaceutical Development and Kinetic Studies

  • A study focused on the pharmacokinetic properties of a related compound, 3-fluorophenmetrazine (3-FPM), highlighting the significance of understanding the metabolic and excretion pathways of novel psychoactive substances. This research underscores the potential medical applications of fluorinated compounds and the importance of their pharmacokinetic data for clinical and forensic analysis (Grumann et al., 2019).

Synthetic Chemistry Applications

  • Research on intramolecular nucleophilic substitutions of coordinated aryl halides has shown that compounds like 3-(o-Fluorophenyl)propan-1-ol can be cyclized to form chromans, demonstrating the versatility of fluorophenylpropanols in synthesizing heterocyclic structures (Houghton et al., 1980).
  • The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives for the production of (S)-dapoxetine illustrates the utility of these compounds in the asymmetric synthesis of therapeutic agents, showcasing the role of biocatalysis in obtaining enantiomerically pure substances (Torre et al., 2006).

Materials Science and Corrosion Inhibition

  • Tertiary amines derived from 1,3-di-amino-propan-2-ol have been synthesized and studied for their effectiveness as corrosion inhibitors on carbon steel, indicating the potential of 3-amino-1-(3-fluorophenyl)propan-1-ol derivatives in industrial applications to enhance material durability (Gao et al., 2007).

Biomedical Imaging and Fluorescent Markers

  • A study evaluated the toxic effects of amphiphilic triazoanilines, synthesized from industrial waste materials including a compound related to 3-amino-1-(3-fluorophenyl)propan-1-ol, as potential fluorescent biomarkers. This research demonstrates the application of such compounds in environmental science and biomedical imaging, emphasizing their low toxicity and suitability for quality control in biodiesel production (Pelizaro et al., 2019).

properties

IUPAC Name

3-amino-1-(3-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAENKOPWDCCZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(3-fluorophenyl)propan-1-ol

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